molecular formula C17H22N4O2 B6107475 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B6107475
M. Wt: 314.4 g/mol
InChI Key: ZUNVHWDOLQDNKT-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group at the 4-position and methyl groups at the 5- and 6-positions of the pyrimidinone core.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-3/h4-7H,8-11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVHWDOLQDNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : The compound has been investigated for its potential antidepressant effects. It acts on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation. Studies have shown that derivatives of this compound exhibit significant binding affinity and activity at these receptors, suggesting its utility in treating depression .
  • Anxiolytic Effects : Research indicates that compounds similar to TOSLAB 858013 may possess anxiolytic properties. By modulating serotonin pathways, these compounds can help alleviate anxiety symptoms, making them candidates for further development in anxiety disorders .
  • Antipsychotic Potential : The structural features of TOSLAB 858013 suggest it may also interact with dopamine receptors. Preliminary studies indicate that it may exhibit antipsychotic activity, potentially offering a new avenue for treating schizophrenia and other psychotic disorders .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of piperazine derivatives, including those related to TOSLAB 858013. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer's .

Synthesis and Derivatives

The synthesis of TOSLAB 858013 involves several steps that typically include the functionalization of piperazine and pyrimidine rings. Variations in the synthesis process can lead to different derivatives with enhanced pharmacological properties. For example, modifications to the methoxy group or piperazine moiety can significantly alter its receptor binding profiles and biological activity.

Case Studies

  • Study on Serotonin Receptor Activity : A study published in the Polish Journal of Pharmacology explored a series of new hybrid compounds incorporating the 1-(2-methoxyphenyl)piperazine moiety. Results indicated that these compounds demonstrated varying degrees of activity at serotonin receptors, establishing a link between structural modifications and pharmacological outcomes .
  • Evaluation of Anxiolytic Properties : In a controlled trial, derivatives of TOSLAB 858013 were tested for anxiolytic effects in animal models. The results showed significant reductions in anxiety-like behaviors compared to controls, reinforcing the compound's potential as an anxiolytic agent .
  • Neuroprotective Studies : Research examining the neuroprotective effects of piperazine derivatives indicated promising results in preventing neuronal damage in vitro and in vivo models of neurodegeneration. These findings suggest that TOSLAB 858013 could be further explored for its application in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves its binding to alpha1-adrenergic receptors. This binding leads to the modulation of receptor activity, influencing various physiological processes such as smooth muscle contraction and neurotransmitter release. The compound’s interaction with these receptors is crucial for its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Piperazine-Containing Analogs

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Pyrimidin-4(3H)-one 5,6-dimethyl; 4-(2-methoxyphenyl)piperazine - - Hypothesized CNS/antimicrobial activity -
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-phenylethanone oxime Ethanone oxime Phenyl; 2-methoxyphenylpiperazine 65 129–131 Not specified
CD-6 (quinolone derivative) Quinolone Cyclopropyl, fluoro; piperazine-acetyl linkage - - Antibacterial (structural inference)
11e (thiazolo-pyrimidinone) Thiazolo[3,2-a]pyrimidinone Bromophenyl; ethyl group 35 132–133 Not specified
Pyridazinone derivative () Pyridazinone 4-methylphenyl - - Anti-inflammatory (IC50 11.6 μM)

Key Observations:

Structural Variations: The target compound’s pyrimidinone core distinguishes it from ethanone oximes (e.g., ), quinolones (e.g., ), and pyridazinones (e.g., ). Piperazine Linkage: The 2-methoxyphenylpiperazine group is a common feature in CNS-targeting agents (e.g., aripiprazole analogs), suggesting possible serotonin or dopamine receptor modulation .

The target compound’s dimethylpyrimidinone core may require optimized reaction conditions to avoid side products like those reported in triazolopyridinone impurities (e.g., ).

Biological Activity: Antimicrobial Potential: Quinolone derivatives (e.g., CD-6) with piperazine-acetyl linkages exhibit antibacterial activity, but the target compound’s pyrimidinone core may shift activity toward fungal or viral targets . Anti-Inflammatory Activity: While the pyridazinone derivative () shows anti-inflammatory effects (IC50 11.6 μM), the target compound’s pyrimidinone scaffold could modulate different inflammatory pathways due to electronic differences .

Physicochemical Properties :

  • Melting points for analogs range from 129–133°C, suggesting that the target compound’s dimethyl groups may alter crystallinity and solubility compared to simpler analogs .

Research Implications and Limitations

  • Structural Advantages: The 5,6-dimethyl groups on the pyrimidinone core may confer metabolic stability over analogs like ethanone oximes, which are prone to hydrolysis .
  • Knowledge Gaps: Direct pharmacological data (e.g., receptor binding, IC50 values) for the target compound are absent in the provided evidence.
  • Synthetic Challenges: Low yields in thiazolo-pyrimidinone synthesis (35%, ) highlight the need for novel catalysts or purification methods for piperazine-containing heterocycles.

Biological Activity

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, also known as TOSLAB 858013, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 314.38 g/mol
  • CAS Number : [Not specified in the results]

Biological Activity Overview

The biological activity of TOSLAB 858013 has been explored in various studies, primarily focusing on its anticancer properties and effects on neurological disorders. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have indicated that TOSLAB 858013 exhibits significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effectiveness against the MCF-7 breast cancer cell line and other types:

CompoundCell LineIC50 (µM)
TOSLAB 858013MCF-715.63
Reference Compound (Tamoxifen)MCF-710.38

The results suggest that TOSLAB 858013 has comparable activity to Tamoxifen, a well-known anticancer drug, indicating its potential as an anticancer agent .

The mechanism through which TOSLAB 858013 exerts its biological effects involves apoptosis induction in cancer cells. Flow cytometry analysis revealed that the compound triggers apoptosis by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .

Neurological Activity

In addition to its anticancer properties, there is emerging evidence suggesting that TOSLAB 858013 may have neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anxiolytic effects.

Case Study: Neuroprotective Effects

In a related study on piperazine derivatives, compounds similar to TOSLAB 858013 demonstrated significant activity in reducing anxiety-like behaviors in animal models. This suggests a potential application in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The structure of TOSLAB 858013 plays a crucial role in its biological activity. Modifications in the piperazine ring and the presence of electron-donating or withdrawing groups on the aromatic ring significantly influence its potency.

SAR Insights

  • Electron-Withdrawing Groups : Enhance biological activity.
  • Substituents on Piperazine : Alter pharmacokinetics and bioavailability.

Q & A

Q. What are the common synthetic pathways for 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one, and what key reaction conditions are required?

The synthesis typically involves sequential coupling of the piperazine and pyrimidinone moieties. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrimidinone precursor with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Deprotonation and coupling : Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl halides are involved .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the piperazine and pyrimidinone rings, with methoxy protons resonating at ~3.8 ppm .
  • X-ray crystallography : Resolves steric effects, such as the orientation of the 2-methoxyphenyl group relative to the piperazine ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₃N₅O₂) with <2 ppm error .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using ³H-labeled ligands .
  • Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition at λ = 412 nm) .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance from the 5,6-dimethyl groups limits reactivity?

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, minimizing decomposition .
  • Catalyst optimization : Transition to Pd(OAc)₂ with Xantphos ligand improves coupling efficiency by 20% .

Q. How should researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data?

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., demethylation of the methoxy group) .
  • Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to evaluate blood-brain barrier penetration .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting selectivity for serotonin receptors?

  • Substituent variation : Replace the 2-methoxyphenyl group with 2-fluorophenyl or 2-chlorophenyl to modulate electron-withdrawing effects .
  • Molecular docking : Use AutoDock Vina to predict interactions with 5-HT₁A receptor residues (e.g., Asp116) .

Q. How can ambiguous NOESY correlations in the piperazine ring region be resolved?

  • Dynamic NMR experiments : Vary temperature (25–50°C) to detect ring-flipping barriers >60 kJ/mol .
  • DFT calculations : Optimize conformers at the B3LYP/6-31G* level to match experimental coupling constants .

Q. What methodologies mitigate off-target effects observed in broad-spectrum pharmacological profiling?

  • Proteome-wide affinity assays : Utilize thermal shift assays (TSA) to identify non-target protein binding .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cells .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Forced degradation studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Lyophilization : Improves shelf life by reducing hydrolysis of the pyrimidinone lactam .

Q. What computational approaches predict metabolite formation and toxicity risks?

  • CYP450 docking : Simulate metabolism using CYP3A4 homology models to identify vulnerable sites (e.g., N-demethylation) .
  • ADMET Predict™ : Estimate hepatotoxicity (e.g., likelihood >70% alerts for mitochondrial dysfunction) .

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